7-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride 7-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1171376-80-9
VCID: VC15925865
InChI: InChI=1S/C11H12ClN3.ClH/c1-6-5-10(15-13)8-3-4-9(12)7(2)11(8)14-6;/h3-5H,13H2,1-2H3,(H,14,15);1H
SMILES:
Molecular Formula: C11H13Cl2N3
Molecular Weight: 258.14 g/mol

7-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride

CAS No.: 1171376-80-9

Cat. No.: VC15925865

Molecular Formula: C11H13Cl2N3

Molecular Weight: 258.14 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride - 1171376-80-9

Specification

CAS No. 1171376-80-9
Molecular Formula C11H13Cl2N3
Molecular Weight 258.14 g/mol
IUPAC Name (7-chloro-2,8-dimethylquinolin-4-yl)hydrazine;hydrochloride
Standard InChI InChI=1S/C11H12ClN3.ClH/c1-6-5-10(15-13)8-3-4-9(12)7(2)11(8)14-6;/h3-5H,13H2,1-2H3,(H,14,15);1H
Standard InChI Key OXXNXLJXPVSPCJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C=CC(=C(C2=N1)C)Cl)NN.Cl

Introduction

Synthesis and Preparation

Synthetic Routes

The synthesis of 7-chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride begins with functionalizing a quinoline scaffold. A common approach involves:

  • Chlorination and Methylation: Introducing chlorine and methyl groups via Friedel-Crafts alkylation or nucleophilic substitution. For example, 4,7-dichloroquinoline reacts with methylating agents to install methyl groups at positions 2 and 8 .

  • Hydrazine Functionalization: The intermediate 7-chloro-2,8-dimethylquinolin-4-ol undergoes reflux with hydrazine hydrate in ethanol, followed by neutralization with hydrochloric acid to yield the hydrochloride salt.

Key Reaction Conditions:

  • Temperature: 80–100°C for hydrazine substitution.

  • Solvents: Ethanol or toluene for reflux.

  • Purification: Recrystallization (ethanol/water) or column chromatography (chloroform/methanol gradient) ensures >98% purity, verified via HPLC and NMR .

Structural Confirmation

Spectroscopic methods validate the structure:

  • IR Spectroscopy: N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) confirm the hydrazine and quinoline groups .

  • NMR: 1H^1\text{H}-NMR peaks at δ 2.5–3.0 ppm correspond to methyl groups, while aromatic protons appear between δ 7.0–8.5 ppm .

Structural and Physicochemical Properties

Molecular Characteristics

The compound features a planar quinoline ring system with substituents influencing electronic and steric properties:

  • Chlorine at Position 7: Enhances electrophilicity and π-π stacking with biological targets.

  • Methyl Groups at Positions 2 and 8: Increase hydrophobicity and thermal stability.

  • Hydrazine Hydrochloride at Position 4: Provides nucleophilicity for condensation reactions and improves aqueous solubility.

Physicochemical Data:

PropertyValue
Molecular Weight258.14 g/mol
Density1.43 g/cm³
Boiling Point413.5°C
Melting Point219–225°C (decomposition)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)
LogP2.95

These properties derive from its balanced hydrophobic-hydrophilic profile, enabling membrane permeability and target engagement .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound demonstrates broad-spectrum antimicrobial effects, with minimum inhibitory concentrations (MICs) against:

MicroorganismMIC (mg/mL)
Staphylococcus aureus1×1041 \times 10^{-4}
Escherichia coli1×1041 \times 10^{-4}
Klebsiella pneumoniae1×1051 \times 10^{-5}
Pseudomonas aeruginosa1×1061 \times 10^{-6}

Mechanistically, it disrupts microbial DNA replication by intercalating into helical structures and inhibiting topoisomerase IV .

Comparison with Structural Analogues

Substituent Effects

  • Chlorine Position: 5-Chloro analogues exhibit higher DNA affinity than 6-chloro derivatives due to enhanced electrophilicity.

  • Methyl Groups: 2,8-Dimethyl substitution improves metabolic stability compared to mono-methylated variants.

Activity Trends:

AnaloguesAnticancer GI50\text{GI}_{50}Antibacterial MIC
5-Chloro-2,8-dimethyl5μM5 \, \mu\text{M}104mg/mL10^{-4} \, \text{mg/mL}
6-Chloro-2-methyl10μM10 \, \mu\text{M}103mg/mL10^{-3} \, \text{mg/mL}

These differences underscore the importance of substituent positioning in optimizing bioactivity.

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